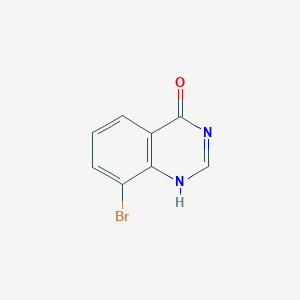
8-bromo-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “8-bromo-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1H-quinazolin-4-one involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification using chromatography techniques to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
8-bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of specific atoms or groups with others using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 8-bromo-1H-quinazolin-4-one is in the development of anticancer agents. Research has demonstrated that derivatives of quinazolinones, including 8-bromo variants, can act as potent inhibitors of key signaling pathways involved in cancer progression. For instance, a study focused on dual PI3K/HDAC inhibitors highlighted the potential of quinazolinone-based compounds to selectively inhibit specific isoforms of these enzymes, which are crucial in cancer cell survival and proliferation .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PI3K/HDAC | < 10 | |
| CUDC-907 | PI3K/HDAC | 12 | |
| Other derivatives | Various | Varies |
Anti-inflammatory Properties
Quinazolinones have also been investigated for their anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory activity, making them candidates for further development as therapeutic agents for inflammatory diseases .
Synthesis and Methodology
Efficient Synthesis Routes
The synthesis of this compound can be achieved through various methods, including transition-metal-free approaches that utilize readily available starting materials. For example, a method involving the one-pot annulation of o-amino benzamides with thiols has been reported to yield high amounts of quinazolinone derivatives with good functional group tolerance .
Table 2: Synthesis Methods for Quinazolinones
| Method | Yield (%) | Functional Group Tolerance | Reference |
|---|---|---|---|
| One-pot annulation with thiols | Up to 98 | High | |
| Oxidative olefin bond cleavage | Moderate | Moderate | |
| Copper-catalyzed reactions | Varies | High |
Biological Evaluation
Dual Inhibitors Development
The design and synthesis of dual inhibitors targeting both PI3K and HDAC pathways have been a focal point in recent research. The incorporation of hydroxamic acids into quinazolinone structures has led to the development of compounds with enhanced potency and selectivity against these targets. Such compounds are being evaluated for their potential use in treating various cancers, including diffuse large B-cell lymphoma .
Case Study: CUDC-907
CUDC-907 is a notable example of a dual inhibitor currently undergoing clinical trials. It exemplifies how modifications to the quinazolinone scaffold can lead to improved therapeutic profiles by targeting multiple pathways involved in tumor growth and survival .
作用機序
The mechanism by which 8-bromo-1H-quinazolin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound modulates the activity of these targets, leading to changes in cellular pathways and physiological responses.
特性
IUPAC Name |
8-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLBWWSJVLODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













